4-Chloro-3-methylphenylmagnesium bromide
Overview
Description
“4-Chloro-3-methylphenylmagnesium bromide” is a chemical compound with the CAS Number: 460747-53-9 . It has a molecular weight of 229.79 . It is usually in the form of a solution .
Molecular Structure Analysis
The IUPAC name for this compound is bromo (4-chloro-3-methylphenyl)magnesium . The InChI code for this compound is 1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7 (6)8;;/h3-5H,1H3;1H;/q;;+1/p-1 .Physical and Chemical Properties Analysis
The compound is a solution with a molecular weight of 229.79 .Scientific Research Applications
Chemical Research and Exploration
4-Chloro-3-methylphenylmagnesium bromide is used in chemical research, particularly in the field of organic synthesis. Wittig (1980) discussed the role of phenylmagnesium halides in exploring new territories in chemical research, particularly in synthesizing hydrocarbons with potential for diyl formation (Wittig, 1980).
Condensation Reactions
Cheltsova, Chernyshev, and Petrov (1955) studied the behavior of alkenyl halides in condensation reactions, highlighting the role of compounds like this compound in these reactions (Cheltsova, Chernyshev, & Petrov, 1955).
Synthesis of Complex Organic Compounds
Research by TakedaAkira and TsuboiSadao (1977) focused on the synthesis of complex organic compounds like rosefuran and sesquirosefuran, using derivatives of furylmagnesium bromide, which shares similar properties with this compound (TakedaAkira & TsuboiSadao, 1977).
Reactions with Organomagnesium Halides
Mustafa, Mansour, and Zaher (1971) studied the behavior of triazine derivatives toward organomagnesium halides, demonstrating the versatility of phenylmagnesium bromide in organic reactions (Mustafa, Mansour, & Zaher, 1971).
Asymmetric Coupling in Organic Synthesis
Hiyama and Wakasa (1985) demonstrated the use of arylmagnesium bromides in asymmetric coupling reactions with allylic esters, a process that could be analogous to reactions involving this compound (Hiyama & Wakasa, 1985).
Reinvestigation of Arylmanganese Chemistry
Fischer, Görls, Friedrich, and Westerhausen (2009) reinvestigated arylmanganese chemistry, which could provide insights into the behavior and applications of similar compounds like this compound (Fischer, Görls, Friedrich, & Westerhausen, 2009).
Safety and Hazards
Properties
IUPAC Name |
magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRISSYATSPDQCA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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